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These application notes provide a detailed protocol for the sensitive and specific measurement
of immunoproteasome activity in cell lysates using the fluorogenic substrate Ac-ANW-AMC.
This substrate is preferentially cleaved by the B5i (LMP7) subunit of the immunoproteasome,
releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting
fluorescence can be quantified to determine the chymotrypsin-like activity of the
immunoproteasome. This assay is a valuable tool for basic research in immunology and for the
development of therapeutic agents targeting the immunoproteasome in various diseases,
including cancer and autoimmune disorders.

Principle of the Assay

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of
ubiquitinated proteins, playing a crucial role in cellular homeostasis. In response to
inflammatory signals, such as interferon-gamma (IFN-y), the constitutive catalytic subunits (1,
32, and 35) of the proteasome are replaced by their immuno-subunits (B1i/LMP2, 2i/MECL-1,
and B5i/LMP7) to form the immunoproteasome.[1][2][3] The immunoproteasome exhibits
altered proteolytic specificity, which is important for generating antigenic peptides for
presentation on MHC class | molecules.
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The Ac-ANW-AMC (Acetyl-Alanine-Asparagine-Tryptophan-7-amino-4-methylcoumarin)
peptide substrate is designed to be specifically recognized and cleaved by the chymotrypsin-
like activity of the B5i subunit of the immunoproteasome.[4] Cleavage of the peptide bond
between Tryptophan and AMC releases the fluorophore AMC, which can be detected by
measuring its fluorescence at an emission wavelength of approximately 445-460 nm following
excitation at around 345-360 nm.[5] To ensure the measured activity is specific to the
immunoproteasome, a highly selective inhibitor of the 35i subunit, such as ONX-0914, can be

used as a negative control.

Signaling Pathway for Immunoproteasome
Induction

The expression of immunoproteasome subunits is primarily induced by pro-inflammatory
cytokines, most notably IFN-y. The binding of IFN-y to its receptor activates the JAK/STAT
signaling pathway, leading to the transcription of genes encoding the immunoproteasome
subunits. Other signaling pathways, such as the TNF-a/NF-kB and TGF-B/SMAD pathways,
can also influence immunoproteasome induction.
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Caption: IFN-y signaling pathway leading to immunoproteasome expression.
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Experimental Protocols

Materials and Reagents @@

Reagent Supplier Example Catalog # Example  Storage
Ac-ANW-AMC MedChemExpress HY-112933 -20°C (in DMSO)
ONX-0914 (B5i ]
S Cayman Chemical 14513 -20°C
inhibitor)
Proteasome Activity
_ 4°C
Lysis Buffer
Proteasome Activity
4°C
Assay Buffer
DMSO Sigma-Aldrich D2650 Room Temperature
96-well black, flat- )
Corning 3603 Room Temperature
bottom plates
Recombinant Human
R&D Systems 285-1F -20°C

IFN-y

Proteasome Activity Lysis Buffer Recipe (25 mM Tris-HCI [pH 7.5], 5 mM MgClz, 10% glycerol,
1 mMATP, 1 mM DTT):

e Tris-HCI (1 M, pH 7.5): 2.5 mL

e MgCl2 (1 M): 0.5 mL

o Glycerol (100%): 10 mL

e ATP (100 mM): 1 mL

e DTT (1 M): 0.1 mL

e Add ddHz20 to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Proteasome Activity Assay Buffer Recipe (50 mM Tris-HCI [pH 7.5], 1 mg/ml BSA, 1 mM EDTA,
1 mMATP, 1 mM DTT):
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e Tris-HCI (1 M, pH 7.5): 5 mL
e BSA (100 mg/mL): 1 mL

« EDTA (0.5 M): 0.2 mL

« ATP (100 mM): 1 mL

e DTT (1 M): 0.1 mL

e Add ddH20 to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Cell Culture and Lysate Preparation

e Cell Seeding: Plate cells (e.g., HeLa cells) in 6-well plates and grow to approximately 30%
confluency.

¢ Induction of Immunoproteasome Expression (Optional): To induce immunoproteasome
expression, treat cells with IFN-y (e.g., 500 U/ml) for 48 hours.

e Cell Lysis:

Wash cells with ice-cold PBS.

[¢]

o

Lyse the cells by adding an appropriate volume of ice-cold Proteasome Activity Lysis
Buffer.

o

Homogenize the lysate by passing it through a 26-gauge needle 15 times.

[e]

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.

o

Collect the supernatant containing the cell lysate.

o Protein Quantification: Determine the protein concentration of the lysate using a standard
method such as the Bradford assay. The recommended protein concentration for the assay
is between 2-5 mg/ml.

Immunoproteasome Activity Assay Protocol
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Ac-ANW-AMC Assay Workflow
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Caption: Workflow for the Ac-ANW-AMC immunoproteasome activity assay.

e Prepare Reagents:

o Prepare a stock solution of Ac-ANW-AMC (e.g., 50 mM in DMSO).

o Prepare a stock solution of ONX-0914 (e.g., 10 mM in DMSO).
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o On the day of the experiment, dilute the Ac-ANW-AMC substrate in Proteasome Activity
Assay Buffer to the desired working concentration. A final concentration of 12.5 uM to 50
UM in the well is commonly used.

o Assay Setup:
o In a black 96-well plate, add your cell lysate (up to 15 ug of total protein) to each well.

o For inhibitor control wells, add ONX-0914 to a final concentration that effectively inhibits
B5i activity (e.g., 2.5-10 uM). Incubate for a short period if necessary.

o Adjust the volume in each well with Proteasome Activity Assay Buffer to a final volume of
50 pL (or as desired).

« |nitiate Reaction and Measurement:
o Initiate the reaction by adding 50 uL of the diluted Ac-ANW-AMC substrate to each well.
o Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

o Measure the fluorescence kinetically every 3 minutes for at least 60 minutes. Use an
excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.

o Data Analysis:

o The rate of increase in fluorescence (slope of the linear portion of the kinetic curve) is
proportional to the immunoproteasome activity.

o Subtract the slope of the inhibitor control wells from the slope of the sample wells to
determine the specific immunoproteasome (35i activity.

Data Presentation
Quantitative Summary of Assay Parameters
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Parameter Recommended Value Reference

Ac-ANW-AMC Concentration 12.5-50 uM

ONX-0914 Concentration 2.5-10 pM
Total Protein per Well Up to 15 ug
Excitation Wavelength 345 - 380 nm
Emission Wavelength 445 - 460 nm
Assay Temperature 30°C

Kinetic Reading Interval Every 3 minutes
Total Reading Time 60 minutes

Example of Expected Results

The following table illustrates the expected relative fluorescence units (RFU) in HelLa cells with

and without IFN-y treatment, demonstrating the induction of immunoproteasome activity.

. RFU at 25 min .

Condition Substrate Fold Induction Reference
(Mean * SD)

Untreated HelLa Ac-ANW-AMC
590 + 50 -

Cells (12.5 uMm)

IFN-y Treated Ac-ANW-AMC
8,716 + 200 14.8

HelLa Cells (12.5 uMm)

The following table shows the inhibitory effect of ONX-0914 on Ac-ANW-AMC hydrolysis in

IFN-y treated Hela cell lysates.
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. % Inhibition of Ac-ANW-
ONX-0914 Concentration . Reference
AMC Hydrolysis

2.5uM 89%
5 uM ~95%
10 uM >98%

Troubleshooting and Considerations

o High Background Fluorescence: Ensure complete lysis and clarification of the cell lysate.
Consider using a lower concentration of lysate or substrate.

e Low Signal: The cell type may have low endogenous immunoproteasome levels. Induce
expression with IFN-y. Ensure the activity of the substrate and the functionality of the plate
reader.

e Non-linear Kinetics: If the reaction rate decreases over time, it may indicate substrate
depletion or enzyme instability. Use a lower concentration of cell lysate or a higher
concentration of substrate.

o Specificity: Always include an inhibitor control (e.g., ONX-0914) to confirm that the measured
activity is specific to the immunoproteasome (35i subunit. The constitutive proteasome does
not efficiently hydrolyze Ac-ANW-AMC.

By following these detailed protocols and considerations, researchers can reliably and
accurately measure immunoproteasome activity, contributing to a deeper understanding of its
role in health and disease and facilitating the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring
Immunoproteasome Activity using Ac-ANW-AMC]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12401284#ac-anw-amc-protocol-for-
measuring-immunoproteasome-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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